1-(3,5-Dimethylbenzoyl)azetidin-3-ol
Overview
Description
1-(3,5-Dimethylbenzoyl)azetidin-3-ol is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Insights
The crystal and molecular structure of compounds related to 1-(3,5-Dimethylbenzoyl)azetidin-3-ol, such as 1-(Diphenylmethyl)azetidin-3-ol, has been studied to understand their geometric configurations and intermolecular interactions. These studies reveal the puckered nature of the four-membered rings and the stabilizing role of hydrogen bonds in their structure (Ramakumar et al., 1977).
Antimicrobial and Antitubercular Applications
Research on azetidinone derivatives, including those structurally similar to this compound, shows significant antimicrobial and antitubercular activities. Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and exhibited promising activities against various bacterial and fungal pathogens, including Mycobacterium tuberculosis, suggesting their potential in treating infectious diseases (Ilango & Arunkumar, 2011).
Synthetic Transformations
The transformation of azetidin-2-ones into various compounds through chemical reactions highlights the versatility of these structures in synthetic chemistry. For example, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones can be converted into 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the potential for creating diverse molecular architectures from azetidine-based compounds (Mollet et al., 2011).
Heterocyclic Compound Synthesis
Azetidine derivatives, including those similar to this compound, are pivotal in the synthesis of heterocyclic compounds. Microwave-assisted synthesis techniques have been employed to efficiently produce nitrogen and sulfur-containing heterocyclic compounds, indicating the role of azetidine derivatives in facilitating rapid and efficient chemical syntheses (Mistry & Desai, 2006).
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-3-9(2)5-10(4-8)12(15)13-6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKGDUQNNWORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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